5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-3-methylbenzoic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: LiAlH4, NaBH4, anhydrous ether or tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation or alkylation conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of halogens, alkyl, or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.
5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the methoxy group on the phenyl ring.
5-Phenyl-1,3,4-thiadiazol-2-amine: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-(2-methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-7(8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIVJURWAYJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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